Cas no 1117-74-4 (4-Oxohexanoic acid)

4-Oxohexanoic acid 化学的及び物理的性質
名前と識別子
-
- Hexanoic acid, 4-oxo-
- 4-Oxohexanoic acid
- 3-pentanone-formic acid
- 4-ketohexanoic acid
- 4-keto-n-caproic acid
- 4-oxo-hexanoic acid
- 4-Oxo-hexansaeure
- Hexanoic acid,4-oxo
- 4-oxohexanoate
- LMFA01060009
- CLJBDOUIEHLLEN-UHFFFAOYSA-N
- SBB072628
- 8820AC
- R1945
- ST45028677
- EN300-149328
- SCHEMBL462905
- CS-0207493
- DTXSID20912252
- AKOS003382263
- SY270773
- 1117-74-4
- 4-oxohexanoicacid
- AS-57457
- CHEBI:180089
- AMY30226
- Q63392356
- Z838955680
- D93322
- MFCD00068854
- ALBB-025658
-
- MDL: O165944
- インチ: 1S/C6H10O3/c1-2-5(7)3-4-6(8)9/h2-4H2,1H3,(H,8,9)
- InChIKey: CLJBDOUIEHLLEN-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C(=O)O[H]
計算された属性
- せいみつぶんしりょう: 130.06300
- どういたいしつりょう: 130.063
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 54.4
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: エーテル石油エーテルから得られる潮解性モノマー又はシート
- 密度みつど: 1.09
- ふってん: 255°Cat760mmHg
- フラッシュポイント: 122.3°C
- 屈折率: 1.439
- PSA: 54.37000
- LogP: 0.83030
- ようかいせい: 水、エタノール、エーテルに可溶である。
4-Oxohexanoic acid セキュリティ情報
4-Oxohexanoic acid 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
4-Oxohexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-149328-0.25g |
4-oxohexanoic acid |
1117-74-4 | 95% | 0.25g |
$178.0 | 2023-07-09 | |
Enamine | EN300-149328-0.05g |
4-oxohexanoic acid |
1117-74-4 | 95% | 0.05g |
$84.0 | 2023-07-09 | |
Enamine | EN300-149328-10.0g |
4-oxohexanoic acid |
1117-74-4 | 95% | 10.0g |
$1620.0 | 2023-07-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X79345-250mg |
4-Oxohexanoic acid |
1117-74-4 | 97% | 250mg |
¥448.0 | 2023-09-05 | |
TRC | O066925-500mg |
4-Oxohexanoic acid |
1117-74-4 | 500mg |
$ 600.00 | 2022-06-03 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O165944-250mg |
4-Oxohexanoic acid |
1117-74-4 | 97% | 250mg |
¥539.90 | 2023-09-01 | |
Enamine | EN300-149328-5.0g |
4-oxohexanoic acid |
1117-74-4 | 95% | 5.0g |
$1080.0 | 2023-07-09 | |
Fluorochem | 207255-10g |
4-Oxohexanoic acid |
1117-74-4 | 97% | 10g |
£1837.00 | 2022-02-28 | |
eNovation Chemicals LLC | Y1193168-1g |
4-Oxohexanoic Acid |
1117-74-4 | 95% | 1g |
$400 | 2023-05-11 | |
Fluorochem | 207255-2g |
4-Oxohexanoic acid |
1117-74-4 | 97% | 2g |
£716.00 | 2022-02-28 |
4-Oxohexanoic acid 関連文献
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1. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acidsHervé J. C. Deboves,Christian A. G. N. Montalbetti,Richard F. W. Jackson J. Chem. Soc. Perkin Trans. 1 2001 1876
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2. Synthesis of trans-4,5-didehydro-DL-lysine (2,6-diaminohex-4-enoic acid) and of 4-oxo-L-lysine (2,6-diamino-4-oxohexanoic acid)R. C. Hider,D. I. John J. Chem. Soc. Perkin Trans. 1 1972 1825
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Jingnan Zhang,Siming Lian,Yifan He,Xinyu Cao,Jiaming Shang,Qingyun Liu,Gang Ye,Kun Zheng,Yongmei Ma RSC Adv. 2021 11 433
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E. V. Ellington,C. H. Hassall,J. R. Plimmer,C. E. Seaforth J. Chem. Soc. 1959 80
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Jean Marcel R. Gallo,David Martin Alonso,Max A. Mellmer,James A. Dumesic Green Chem. 2013 15 85
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Gauri S. Shetye,Nischal Singh,Xiang Gao,Debjyoti Bandyopadhyay,Aixin Yan,Yan-Yeung Luk Med. Chem. Commun. 2013 4 1079
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7. Pseudo-macrocyclic chelation control in remote asymmetric induction. Highly efficient 1,7-asymmetric inductive hydride reduction and Grignard reaction of γ-keto esters of 1,1′-binaphthalen-2-ols bearing an appropriate oligoether group as the 2′-substituentYasufumi Tamai,Tetsutaro Hattori,Masamitsu Date,Shinji Koike,Yoshinori Kamikubo,Masahiro Akiyama,Kazuhiro Seino,Hideki Takayama,Tomohito Oyama,Sotaro Miyano J. Chem. Soc. Perkin Trans. 1 1999 1685
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8. The structure of an amino-sugar from the antibiotic vancomycinW. D. Weringa,Dudley H. Williams,J. Feeney,J. P. Brown,R. W. King J. Chem. Soc. Perkin Trans. 1 1972 443
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9. 796. Preparation of unsaturated keto-acids from the interaction of ethylene and acid anhydridesH. T. Taylor J. Chem. Soc. 1958 3922
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Maryam Beigi,Sabrina Loschonsky,Patrizia Lehwald,Volker Brecht,Susana L. A. Andrade,Finian J. Leeper,Werner Hummel,Michael Müller Org. Biomol. Chem. 2013 11 252
4-Oxohexanoic acidに関する追加情報
Introduction to 4-Oxohexanoic Acid (CAS No. 1117-74-4)
4-Oxohexanoic acid, also known by its chemical name CAS No. 1117-74-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This β-keto acid derivative has garnered considerable attention due to its versatile applications and potential in drug development. The compound’s unique structural properties, characterized by a carboxylic acid group at one end and a keto group adjacent to a methyl group, make it a valuable intermediate in synthetic chemistry and a promising candidate for various biochemical pathways.
The molecular formula of 4-Oxohexanoic acid is C₆H₁₀O₃, reflecting its six-carbon backbone with functional groups that contribute to its reactivity and biological activity. Its systematic name, derived from hexanoic acid, highlights the presence of an oxygen double bond at the fourth carbon position, which imparts distinct chemical behavior compared to its saturated analogs. This structural feature is particularly relevant in medicinal chemistry, where such modifications can influence metabolic stability, bioavailability, and target interaction.
In recent years, 4-Oxohexanoic acid has been extensively studied for its role in metabolic pathways and its potential as a precursor for bioactive molecules. Research has demonstrated its involvement in the Krebs cycle and fatty acid oxidation, underscoring its importance in cellular energy metabolism. The compound’s ability to act as a substrate or intermediate in these processes has made it a subject of interest for researchers exploring novel therapeutic strategies.
One of the most compelling aspects of 4-Oxohexanoic acid is its utility in the synthesis of more complex molecules. Its keto group can undergo reduction to form hydroxyalkanoates, which are prevalent in natural products and have been explored for their antimicrobial and anti-inflammatory properties. Additionally, the carboxylic acid functionality allows for further derivatization into esters, amides, and other pharmacologically relevant structures. These transformations have enabled the development of novel compounds with potential applications in treating neurological disorders, infectious diseases, and metabolic syndromes.
Recent advancements in synthetic methodologies have enhanced the accessibility of 4-Oxohexanoic acid, facilitating broader exploration of its applications. Techniques such as enzymatic catalysis and flow chemistry have enabled more efficient production routes, reducing costs and improving scalability. These innovations are particularly significant for pharmaceutical industries seeking cost-effective intermediates for drug development pipelines.
The biological activity of 4-Oxohexanoic acid has also been linked to its effects on enzyme inhibition and receptor binding. Studies have shown that derivatives of this compound can modulate the activity of key enzymes involved in inflammation and oxidative stress, offering potential therapeutic benefits. For instance, modifications targeting the keto group have yielded compounds with enhanced binding affinity to specific enzyme targets, paving the way for targeted drug therapies.
In conclusion, 4-Oxohexanoic acid (CAS No. 1117-74-4) represents a cornerstone compound in modern chemical biology and pharmaceutical research. Its unique structural features enable diverse applications ranging from metabolic studies to drug synthesis. As research continues to uncover new insights into its biological roles and synthetic possibilities, this compound is poised to remain a pivotal player in advancing therapeutic interventions across multiple disease domains.
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